MFCD06642261

Description

MFCD06642261 is a chemical compound with structural and functional characteristics relevant to industrial and pharmaceutical applications. These compounds are often utilized in cross-coupling reactions, catalysis, and drug synthesis due to their stability and reactivity. For instance, boronic acids are critical in Suzuki-Miyaura reactions, a cornerstone of modern organic synthesis .

Properties

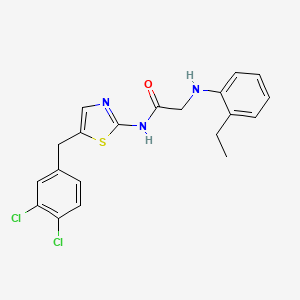

IUPAC Name |

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-ethylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3OS/c1-2-14-5-3-4-6-18(14)23-12-19(26)25-20-24-11-15(27-20)9-13-7-8-16(21)17(22)10-13/h3-8,10-11,23H,2,9,12H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHLAQWZVHWYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06642261 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the correct formation of MFCD06642261.

Industrial Production Methods: Industrial production of MFCD06642261 may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the compound. The specific details of these industrial processes can vary depending on the manufacturer and the intended use of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD06642261 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in reactions involving MFCD06642261 include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions can vary, but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed: The major products formed from reactions involving MFCD06642261 can vary depending on the specific reaction and conditions

Scientific Research Applications

MFCD06642261 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or catalyst in various reactions. In biology, it may have potential uses in studying cellular processes and interactions. In medicine, MFCD06642261 could be explored for its potential therapeutic effects. Additionally, in industry, this compound may be used in the production of various materials and products.

Mechanism of Action

The mechanism of action of MFCD06642261 involves its interaction with specific molecular targets and pathways These interactions can result in various effects, depending on the specific application and context

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD06642261 with two structurally related compounds: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) and 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1, MDL MFCD00003330). These compounds share functional groups (e.g., boronic acid, halogens) and synthetic utility, enabling a detailed comparative assessment.

Table 1: Structural and Physicochemical Properties

Key Findings:

Structural Similarities :

- Both MFCD06642261 and (3-Bromo-5-chlorophenyl)boronic acid contain boronic acid groups and halogen atoms (Br, Cl), which enhance their reactivity in cross-coupling reactions .

- In contrast, 2-Bromo-4-nitrobenzoic acid lacks a boronic acid group but features a nitro group, making it more electrophilic and suitable for substitution reactions .

Physicochemical Differences :

- Solubility : 2-Bromo-4-nitrobenzoic acid exhibits higher solubility (0.687 mg/mL) compared to (3-Bromo-5-chlorophenyl)boronic acid (0.24 mg/mL), likely due to its carboxylic acid group enhancing hydrophilicity .

- LogP : The nitro group in 2-Bromo-4-nitrobenzoic acid increases its lipophilicity (LogP = 2.63), whereas boronic acid derivatives like MFCD06642261 have moderate LogP values (~2.15), balancing membrane permeability and aqueous solubility .

Synthetic Applications :

- Boronic acids (e.g., MFCD06642261 and CAS 1046861-20-4) are pivotal in Suzuki-Miyaura reactions for constructing biaryl frameworks in pharmaceuticals .

- 2-Bromo-4-nitrobenzoic acid is often used as a precursor for nitro-group reduction or as a building block in dye synthesis .

Research Implications and Limitations

- Advantages of Boronic Acid Derivatives : High stability under aerobic conditions and compatibility with diverse catalysts .

- Limitations : Boronic acids may require stringent anhydrous conditions for certain reactions, while nitro-containing compounds (e.g., CAS 1761-61-1) pose explosion risks under high temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.